8-Thioguanosine

Vue d'ensemble

Description

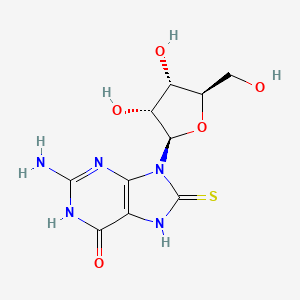

8-Thioguanosine is a purine nucleoside analog where the oxygen atom at the 8th position of guanosine is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields such as oncology, virology, and transplantology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Thioguanosine can be synthesized through several methods. One common approach involves the thiolation of guanosine. This process typically employs reagents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled conditions to introduce the sulfur atom at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This involves optimizing reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Thioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or singlet oxygen.

Substitution: Substitution reactions can occur under various conditions, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions include disulfides, thiols, and other oxidized or reduced derivatives of this compound .

Applications De Recherche Scientifique

Signal Transduction Pathways

8-Thioguanosine is implicated in several signaling pathways due to its ability to form reactive intermediates. Recent studies have shown that 8-TG can undergo oxidation and reduction processes that affect its biological functions:

- Oxidative Mechanisms : Under specific conditions, 8-TG can be oxidized to produce reactive oxygen species (ROS), which play a crucial role in cellular signaling. The formation of 8-thio-cGMP from 8-TG suggests its involvement in guanylate cyclase signaling pathways, potentially influencing vascular functions and cellular responses to stressors .

- Reduction Pathways : The reduction of 8-TG can lead to the generation of guanosine, which indicates a complex interplay between oxidation and reduction processes. This property has been explored for potential therapeutic applications in oncology and virology .

Phototherapy Applications

The photochemical properties of this compound make it a candidate for phototherapeutic applications:

- Photosensitizing Agent : Studies have demonstrated that 8-TG can generate singlet oxygen upon exposure to UVA light, which is essential for photodynamic therapy (PDT). This property allows 8-TG to be utilized in targeted therapies against cancer cells where light activation can induce cytotoxic effects .

- Quantum Yields : The absorption characteristics of 8-TG have been investigated to optimize its use as a photosensitizer. The ability to produce reactive oxygen species upon light activation enhances its potential as a therapeutic agent in light-induced therapies .

Development of Novel Materials

Recent research has focused on the synthesis of new materials derived from this compound:

- Redox-Responsive Hydrogels : The oxidation of 8-TG has led to the development of redox-responsive hydrogels that disassemble under reductive conditions. These materials are being explored for biomedical applications such as drug delivery systems and tissue engineering .

- Nucleoside Derivatives : The synthesis of various derivatives of 8-TG, including those with enhanced reactivity, is ongoing. These derivatives are designed to selectively capture biological targets or act as modulators in cellular processes, thereby expanding the utility of 8-TG in drug design and molecular biology .

Case Studies and Research Findings

The following table summarizes significant research findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 8-Thioguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also interacts with various molecular targets and pathways, including those involved in oxidative stress and signal transduction .

Comparaison Avec Des Composés Similaires

6-Thioguanine: Another thiopurine analog used in the treatment of leukemia.

8-Oxoguanosine: A related compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness: 8-Thioguanosine is unique due to its sulfur atom, which imparts distinct redox properties and reactivity compared to its oxygen-containing counterparts. This makes it particularly valuable in studies related to oxidative stress and redox biology .

Activité Biologique

8-Thioguanosine (8-TG) is a sulfur-containing nucleoside derivative of guanosine, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article explores the biological activity of 8-TG, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

This compound exerts its biological effects primarily through its incorporation into RNA and DNA, leading to altered nucleic acid metabolism. It can interfere with purine metabolism and modulate various signaling pathways. The compound is metabolized to thioguanine nucleotides, which are known to inhibit purine synthesis and promote apoptosis in rapidly dividing cells, making it a candidate for cancer treatment.

Key Mechanisms Include:

- Incorporation into Nucleic Acids : 8-TG is incorporated into RNA, affecting RNA processing and function.

- Inhibition of Enzymes : It inhibits enzymes involved in purine metabolism, such as inosine monophosphate dehydrogenase (IMPDH).

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by disrupting cellular signaling pathways.

Therapeutic Applications

This compound has been studied for its potential applications in various medical conditions:

- Cancer Treatment : It is explored as a chemotherapeutic agent due to its ability to induce cell death in malignant cells.

- Inflammatory Bowel Disease (IBD) : Recent studies indicate that thioguanine can be safely used in pregnant women with IBD without significant adverse outcomes for mothers or neonates .

- Autoimmune Disorders : Its immunosuppressive properties make it a candidate for treating autoimmune diseases.

Recent Research Findings

Recent studies have provided insights into the pharmacological properties and biological activities of 8-TG:

- Case Studies in Pregnancy : A study involving 117 pregnancies exposed to thioguanine indicated no significant increase in adverse maternal or neonatal outcomes, suggesting its potential safety during pregnancy .

- Chemical Characterization : Research has shown that 8-TG can form covalent bonds with other molecules, leading to the development of new derivatives aimed at enhancing its efficacy and specificity .

- Radical Formation and Photoreactivity : Investigations into the photochemical behavior of 8-TG revealed that it can generate reactive oxygen species (ROS) upon exposure to light, which may contribute to its biological activity .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5S/c11-9-13-6-3(7(19)14-9)12-10(21)15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H,12,21)(H3,11,13,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZELNMSPWPFAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948906 | |

| Record name | 2-Imino-9-pentofuranosyl-8-sulfanyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26001-38-7 | |

| Record name | NSC79216 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-9-pentofuranosyl-8-sulfanyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.